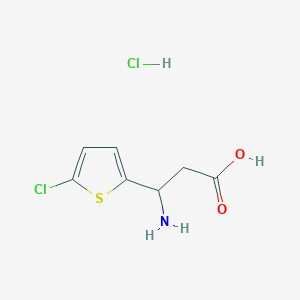

3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 194229-22-6 . It has a molecular weight of 242.13 and its IUPAC name is 3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride . It is usually stored at room temperature and comes in a powder form .

Applications De Recherche Scientifique

Fluorescence Derivatization

3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride and its derivatives have been explored for their potential in fluorescence derivatization. For example, 3-(Naphthalen-1-ylamino)propanoic acid, a compound with structural similarities, has been coupled to amino groups of amino acids to evaluate its applicability as a fluorescent derivatising agent. The resulting derivatives exhibit strong fluorescence, making them suitable for biological assays (Frade et al., 2007).

Antimicrobial Activity

Compounds containing the 3-amino-3-(5-chlorothiophen-2-yl)propanoic acid moiety have been investigated for their antimicrobial properties. Derivatives synthesized from 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, which share a similar structural framework, demonstrated good antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida tenuis (Mickevičienė et al., 2015).

Anticancer Research

Research into novel Pt(II)-complexes with ligands based on an alanine-derived amino acid bearing a substituted triazolyl-thione group has shown potential in anticancer applications. These complexes, owing to their ability to bind to RNA biomedical targets, have demonstrated moderate cytotoxic activity against cancer cells, indicating their potential for dual action in cancer therapy (Riccardi et al., 2019).

Corrosion Inhibition

Amino acid-based imidazolium zwitterions, including those related to 3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride, have been synthesized and studied as novel and green corrosion inhibitors for mild steel. These inhibitors, characterized by electrochemical methods, showed high inhibition efficiency and strong adsorption to the metal surface, indicating their potential in corrosion protection applications (Srivastava et al., 2017).

Biocatalysis

The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a compound similar to 3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride, has been explored using newly isolated Methylobacterium Y1-6. This study demonstrated the strain's ability to produce enantiopure S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, showcasing the potential of microbial biocatalysis in the synthesis of chiral compounds (Li et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

3-amino-3-(5-chlorothiophen-2-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S.ClH/c8-6-2-1-5(12-6)4(9)3-7(10)11;/h1-2,4H,3,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLXELDMJXHSRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2823754.png)

![3-[(2R,3S)-3-Methyloxolan-2-yl]-4-propan-2-yl-1H-1,2,4-triazol-5-one](/img/structure/B2823756.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2823762.png)

![2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2823764.png)